1-(Oxetan-3-yl)azetidin-3-amine oxalate

Descripción general

Descripción

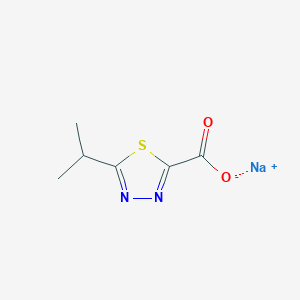

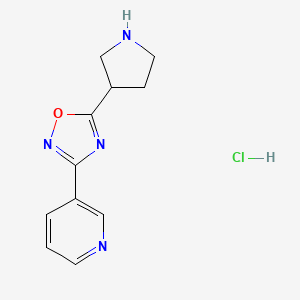

“1-(Oxetan-3-yl)azetidin-3-amine oxalate” is a compound that contains both an oxetane and an azetidine ring . The oxetane ring is a four-membered cyclic ether, while the azetidine ring is a four-membered cyclic amine . These structures make the compound interesting for various applications in the chemical sciences .

Synthesis Analysis

The synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . Methyl 2-(oxetan-3-ylidene)acetate was obtained in a similar manner, which was further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .Molecular Structure Analysis

The molecular structure of “1-(Oxetan-3-yl)azetidin-3-amine oxalate” can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis

Oxetanes, as strained cyclic ethers, have a propensity to undergo ring-opening reactions as a synthetic intermediate . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The oxetane and azetidine rings present in 1-(Oxetan-3-yl)azetidin-3-amine oxalate are pivotal in the synthesis of various heterocyclic compounds. These structures serve as key intermediates in the preparation of more complex molecules, particularly in pharmaceutical research where heterocycles are common motifs in drug design .

Medicinal Chemistry

In medicinal chemistry, the compound’s unique structure is utilized to create novel therapeutic agents. Its oxetane ring, in particular, is known for its presence in bioactive molecules, which can lead to the development of new medications with improved efficacy and safety profiles .

Material Science

The oxetane ring can be polymerized or co-polymerized to form materials with desirable properties such as high thermal stability and mechanical strength. This makes 1-(Oxetan-3-yl)azetidin-3-amine oxalate a valuable compound in the field of material science for developing new polymers .

Chemical Synthesis

This compound is used as a building block in chemical synthesis, providing a way to introduce oxetane and azetidine rings into larger molecules. Its reactivity allows for the formation of various functional groups, aiding in the synthesis of complex organic compounds .

Catalysis

The oxetane ring can act as a ligand in catalytic systems, potentially improving the efficiency of certain chemical reactions. This application is particularly relevant in the development of new catalytic processes in green chemistry .

Agricultural Chemistry

In agricultural chemistry, derivatives of 1-(Oxetan-3-yl)azetidin-3-amine oxalate can be explored for their potential use as novel agrochemicals. The structural complexity of the compound may lead to the development of new pesticides or herbicides with specific modes of action .

Biochemistry Research

The compound’s ability to interact with biological molecules makes it a candidate for biochemical research, where it can be used to study enzyme mechanisms or as a probe to understand biological pathways .

Nanotechnology

Due to its reactive nature and the possibility to form stable rings, 1-(Oxetan-3-yl)azetidin-3-amine oxalate can be used in the synthesis of nanomaterials. It could play a role in creating novel nanostructures with specific properties for use in various high-tech applications .

Direcciones Futuras

Propiedades

IUPAC Name |

oxalic acid;1-(oxetan-3-yl)azetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.C2H2O4/c7-5-1-8(2-5)6-3-9-4-6;3-1(4)2(5)6/h5-6H,1-4,7H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAKJZDLECEMIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2COC2)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Oxetan-3-yl)azetidin-3-amine oxalate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1408257.png)

![Tert-butyl 4-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1408268.png)

![{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1408270.png)

![2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1408276.png)